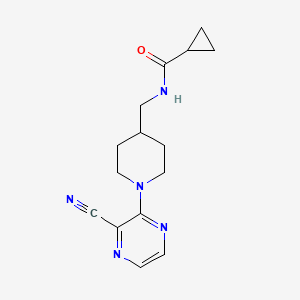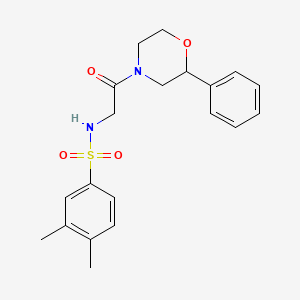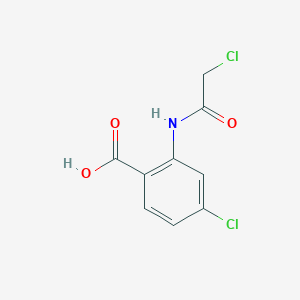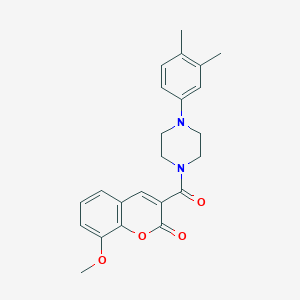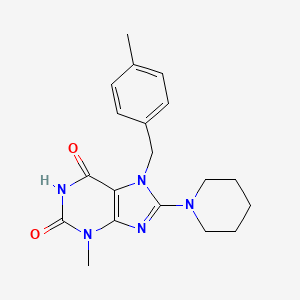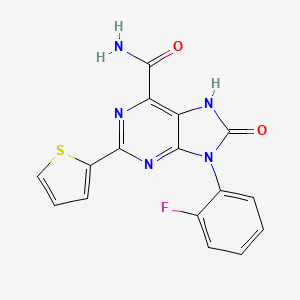![molecular formula C20H19N3O4S B2513680 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 681266-24-0](/img/structure/B2513680.png)
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thieno[3,4-c]pyrazole derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Compounds from this class, like Pinoxaden, have been optimized for herbicidal activity and selectivity in small grain cereal crops. These compounds demonstrate biological performance influenced by adjuvant response and safener action (Muehlebach et al., 2009).
Synthesis and Chemical Properties
- A novel class of compounds, including N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives, has been synthesized showcasing the diversity in chemical synthesis methods (Wenjing Liu et al., 2014).
- Another study focused on the synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives, emphasizing operational simplicity, mild conditions, and environmental friendliness (Yuling Li et al., 2013).
Pharmacological and Biological Evaluation
- Pyrazole benzophenone derivatives designed and synthesized for herbicidal activity against key grass species have shown promising results (Ying Fu et al., 2017).
- A study on the excited state intra-molecular proton transfer pathway of certain compounds, including benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, showed that these compounds have unique absorption-emission properties (Vikas Padalkar et al., 2011).
Antimicrobial Activity
- Research on pyridine-2(1H)-thione in heterocyclic synthesis revealed the synthesis and antimicrobial activity of various thio-substituted derivatives (M. Gad-Elkareem et al., 2011).
- Pyrazole and imidazole derivatives have been synthesized and evaluated for their antimicrobial activities, displaying potential in combating microbial infections (A. Idhayadhulla et al., 2012).
Toxicity and Tumour Inhibition
- A study on the computational and pharmacological potential of novel derivatives highlighted their toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions (M. Faheem, 2018).
Antioxidant Properties
- The antioxidant properties of a pyrazolecarboxamide derivative were investigated in African catfish exposed to lead nitrate, showcasing its protective effects against oxidative stress (H. Soliman et al., 2019).
Cytotoxicity and Anticancer Properties
- Synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives were conducted, including their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential in cancer treatment (Ashraf S. Hassan et al., 2014).
Antimycobacterial Activity
- Spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrids, obtained through regio- and stereoselective reactions, were evaluated for their activity against Mycobacterium tuberculosis, displaying significant antimycobacterial properties (S. Rajesh et al., 2011).
Radical Scavenging and DNA Protection
- Dendritic antioxidants with pyrazole as the core have been studied for their ability to scavenge radicals and protect DNA, indicating their potential in oxidative stress-related therapeutic applications (Yan-feng Li et al., 2012).
Propiedades
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14(27-16-10-6-3-7-11-16)20(24)21-19-17-12-28(25,26)13-18(17)22-23(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAQUIJRVSHEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

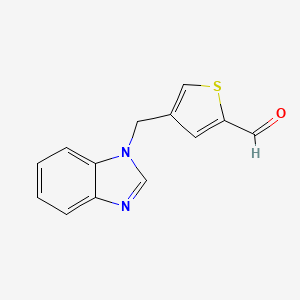
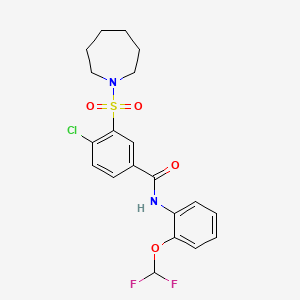
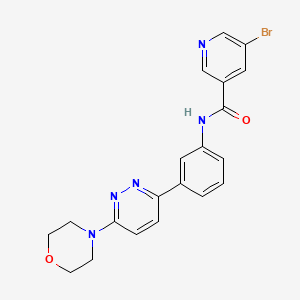
![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
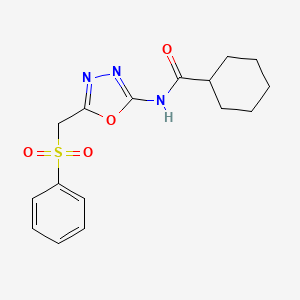
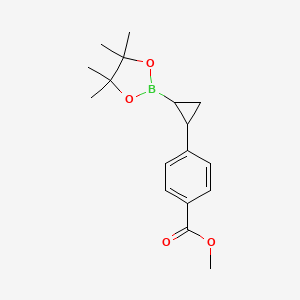
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
